molecular formula C17H21NO4 B12941218 2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate

2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate

Katalognummer: B12941218
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: NFKIHVVGRDAXDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate typically involves the condensation of 2-oxo-2H-chromene-3-carboxylate with pentan-2-ylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • 2-Oxo-2H-chromene-3-carbonitrile

Uniqueness

2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or different reactivity profiles, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H21NO4

Molekulargewicht

303.35 g/mol

IUPAC-Name

[2-oxo-2-(pentan-2-ylamino)ethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H21NO4/c1-3-6-12(2)18-16(19)11-22-17(20)14-9-13-7-4-5-8-15(13)21-10-14/h4-5,7-9,12H,3,6,10-11H2,1-2H3,(H,18,19)

InChI-Schlüssel

NFKIHVVGRDAXDV-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)NC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.